

A Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Chemical Research

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-bromothiophen-2-yl)trimethylsilane

Cat. No.: B172740

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(5-bromothiophen-2-yl)trimethylsilane**, a versatile building block in organic synthesis. This document outlines its chemical properties, key suppliers, and detailed experimental protocols for its application in common cross-coupling reactions, aiding researchers in its effective utilization.

Core Compound Information

(5-bromothiophen-2-yl)trimethylsilane, with CAS number 18246-28-1, is a halogenated organosilane compound. Its structure, featuring a brominated thiophene ring functionalized with a trimethylsilyl group, makes it a valuable reagent in palladium-catalyzed cross-coupling reactions for the synthesis of complex organic molecules.

Chemical Structure:

Suppliers and Pricing

The availability and pricing of **(5-bromothiophen-2-yl)trimethylsilane** can vary between suppliers and are dependent on the requested quantity and purity. Researchers are advised to request quotes from suppliers for the most current pricing information.

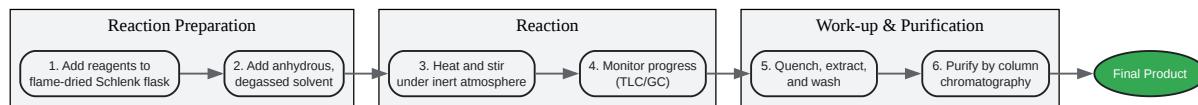
Supplier	CAS Number	Purity	Notes
CyclicPharma	18246-28-1	≥ 98%	Catalog Number: SL13332. [1]
Fisher Scientific	18246-28-1	Not Specified	-
Tokyo Chemical Industry (TCI)	18246-28-1	>98.0% (GC)	Product Number: B4855. Appears as a colorless to light yellow clear liquid.
Hangzhou Leap Chem Co., Ltd.	18246-28-1	Not Specified	-
ChemicalBook	Not a direct supplier	Not Applicable	Provides aggregated information and links to other suppliers.

Applications in Organic Synthesis

(5-bromothiophen-2-yl)trimethylsilane is a key intermediate in the synthesis of substituted thiophenes, which are important structural motifs in many pharmaceuticals, agrochemicals, and organic electronic materials. Its primary utility lies in its participation in Stille and Suzuki cross-coupling reactions, where the trimethylsilyl group can be substituted, and the bromo group provides a site for coupling.

Experimental Protocols

The following are generalized experimental protocols for Stille and Suzuki cross-coupling reactions utilizing a substituted bromothiophene. These procedures should be adapted and optimized for specific substrates and reaction conditions.


Stille Cross-Coupling Reaction

The Stille reaction is a versatile method for carbon-carbon bond formation involving the coupling of an organostannane with an organic halide, catalyzed by a palladium complex.

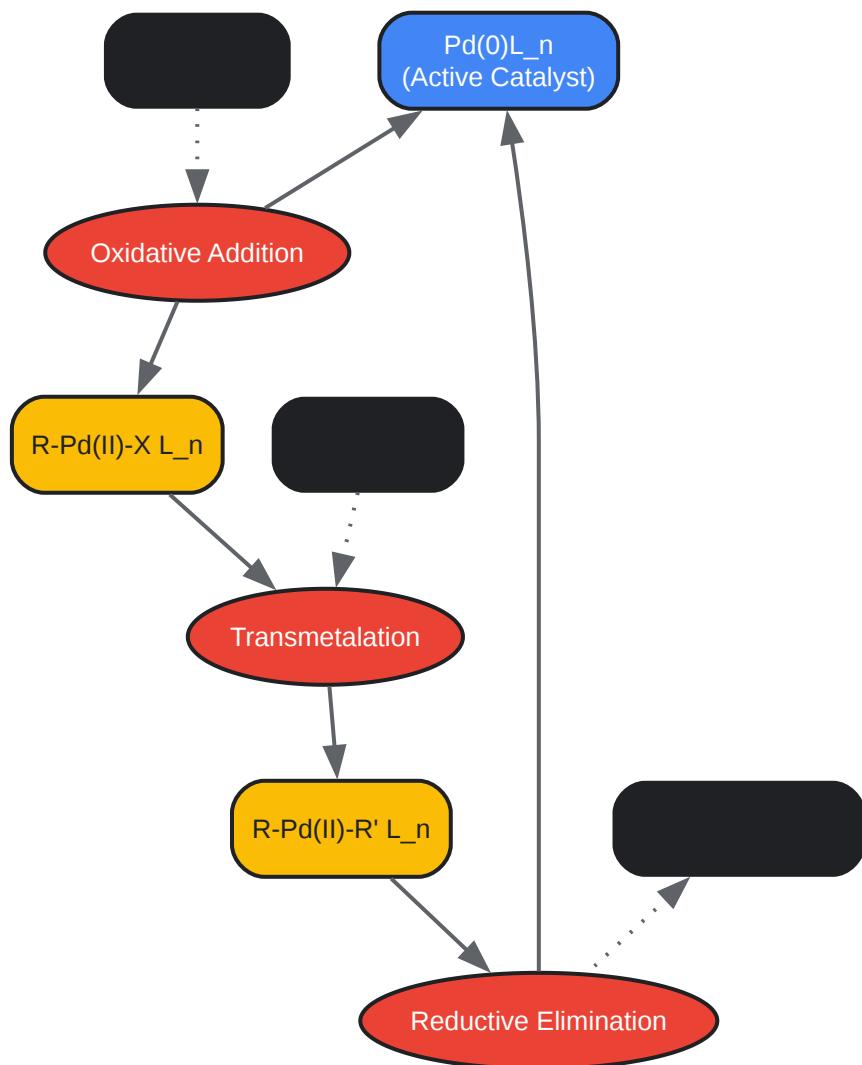
Reaction Principle: The catalytic cycle involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst.[2][3]

Generalized Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl stannane (1.1 equivalents), **(5-bromothiophen-2-yl)trimethylsilane** (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and an additive if required (e.g., CuI).
- **Solvent Addition:** Add anhydrous and degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.
- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)

Generalized workflow for a Stille cross-coupling experiment.


Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is another powerful C-C bond-forming reaction that couples an organoboron compound with an organic halide using a palladium catalyst and a base.^[4]

Reaction Principle: The catalytic cycle is similar to the Stille coupling, involving oxidative addition, transmetalation (facilitated by a base), and reductive elimination.^[5]

Generalized Procedure:

- **Reaction Setup:** To a Schlenk flask under an inert atmosphere, add the boronic acid or ester (1.1-1.5 equivalents), **(5-bromothiophen-2-yl)trimethylsilane** (1.0 equivalent), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{PdCl}_2(\text{dppf})$, 1-5 mol%), and a base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4 , 2-3 equivalents).
- **Solvent Addition:** Add a degassed solvent system, which is often a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water, or DME/water).
- **Reaction Conditions:** Heat the mixture with vigorous stirring at a temperature typically ranging from 60 to 110 °C.
- **Monitoring:** Follow the reaction's progress using TLC or GC analysis.
- **Work-up:** After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and remove the solvent in vacuo.
- **Purification:** Purify the residue by flash column chromatography on silica gel.

[Click to download full resolution via product page](#)

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety Information

(5-bromothiophen-2-yl)trimethylsilane should be handled by qualified professionals in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

This guide is intended for informational purposes for research and development applications. All procedures should be carried out with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyclicpharma.com [cyclicpharma.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to (5-bromothiophen-2-yl)trimethylsilane for Chemical Research]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b172740#5-bromothiophen-2-yl-trimethylsilane-suppliers-and-pricing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com